3,5-Bis(trifluoromethyl)phenyl octanamide
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Overview
Description
3,5-Bis(trifluoromethyl)phenyl octanamide is a chemical compound with the molecular formula C16H19F6NO. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an octanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenyl octanamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with octanoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall process efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)phenyl octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with nucleophilic groups replacing the trifluoromethyl groups.
Scientific Research Applications
3,5-Bis(trifluoromethyl)phenyl octanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)phenyl octanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of arylaminothiocarbonylpyridinium salts.
3,5-Bis(trifluoromethyl)benzylamine: Utilized in the preparation of various organic compounds.
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its role as an organocatalyst in organic transformations.
Uniqueness
3,5-Bis(trifluoromethyl)phenyl octanamide is unique due to its specific combination of trifluoromethyl groups and an octanamide chain, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H19F6NO |
---|---|
Molecular Weight |
355.32 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]octanamide |
InChI |
InChI=1S/C16H19F6NO/c1-2-3-4-5-6-7-14(24)23-13-9-11(15(17,18)19)8-12(10-13)16(20,21)22/h8-10H,2-7H2,1H3,(H,23,24) |
InChI Key |
KOVKMBCGUQSLGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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